FX-06

Myocardial Infarction Reperfusion Injury Cardioprotection

Researchers studying endothelial barrier dysfunction often struggle to find a selective VE-cadherin ligand that stabilizes junctions without off-target disruption. FX-06 (Bβ15-42), a 28-aa fibrin-derived peptide, directly addresses this gap. - Binds VE-cadherin competitively vs. pro-inflammatory fibrin E1 fragments, blocking leukocyte transmigration. - Superior infarct reduction vs. Tempol, anti-CD18, and anti-C5 antibodies in rodent I/R models. - Clinical validation: Phase II F.I.R.E. trial demonstrated 58% reduction in myocardial necrotic core zone. Supplied as a white to off-white solid, ≥98% purity, with rigorous QC. Ideal for in vivo cardioprotection, shock, and vascular inflammation studies. Bulk quantities available upon request.

Molecular Formula C133H216N44O38
Molecular Weight 3039.4 g/mol
CAS No. 88650-17-3
Cat. No. B12784230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFX-06
CAS88650-17-3
Molecular FormulaC133H216N44O38
Molecular Weight3039.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)CN
InChIInChI=1S/C133H216N44O38/c1-9-71(6)105(122(207)170-90(66-178)106(191)152-64-100(183)150-63-99(182)151-65-101(184)157-87(58-74-36-38-76(180)39-37-74)114(199)165-84(129(214)215)29-17-49-149-133(143)144)171-121(206)95-33-21-53-175(95)127(212)97-35-23-55-177(97)128(213)96-34-22-54-176(96)124(209)73(8)155-118(203)92-30-19-51-173(92)125(210)82(27-15-47-147-131(139)140)163-112(197)85(56-69(2)3)166-117(202)91(67-179)169-120(205)93-31-18-50-172(93)123(208)72(7)154-107(192)80(40-42-102(185)186)161-111(196)81(41-43-103(187)188)162-110(195)79(26-14-46-146-130(137)138)159-108(193)77(24-10-12-44-134)158-109(194)78(25-11-13-45-135)160-116(201)89(60-104(189)190)167-113(198)86(57-70(4)5)168-119(204)94-32-20-52-174(94)126(211)83(28-16-48-148-132(141)142)164-115(200)88(156-98(181)61-136)59-75-62-145-68-153-75/h36-39,62,68-73,77-97,105,178-180H,9-35,40-61,63-67,134-136H2,1-8H3,(H,145,153)(H,150,183)(H,151,182)(H,152,191)(H,154,192)(H,155,203)(H,156,181)(H,157,184)(H,158,194)(H,159,193)(H,160,201)(H,161,196)(H,162,195)(H,163,197)(H,164,200)(H,165,199)(H,166,202)(H,167,198)(H,168,204)(H,169,205)(H,170,207)(H,171,206)(H,185,186)(H,187,188)(H,189,190)(H,214,215)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)(H4,143,144,149)/t71-,72-,73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-/m0/s1
InChIKeyVMBMPWDYGGTLGE-YCDUMSDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FX-06: VE-Cadherin-Binding Peptide Overview


FX-06, also known as fibrin-derived peptide Bβ15-42, is a 28-amino-acid synthetic peptide (molecular weight 3039.41 Da, sequence: GHRPLDKKREEAPSLRPAPPPISGGGYR) that originates from the Bβ chain of human fibrin [1]. The compound functions as a competitive ligand for vascular endothelial (VE)-cadherin, a key adhesion molecule in endothelial cell-cell junctions [1]. By binding to VE-cadherin, FX-06 inhibits leukocyte transmigration and triggers VE-cadherin-mediated intracellular signaling, ultimately tightening the endothelial barrier and reducing capillary leakage [2]. This mechanism has positioned FX-06 as a research tool and clinical candidate in areas such as myocardial reperfusion injury, dengue shock syndrome, and acute respiratory distress syndrome [3].

VE-cadherin binding peptide probe for endothelial junction studies
Endothelial barrier stabilization and anti-leak research
Ischemia-reperfusion injury cardioprotection modeling

Why FX-06 Is Irreplaceable


FX-06 is not a generic VE-cadherin binder; its unique 28-amino-acid sequence derived from the fibrin Bβ chain confers a specific and potent endothelial barrier-stabilizing effect that distinguishes it from other peptides and small molecules targeting the same pathway [1]. Unlike antibodies or synthetic VE-cadherin antagonists that may disrupt junctional integrity or induce off-target effects, FX-06 acts as a physiological ligand, competitively inhibiting the binding of pro-inflammatory fibrin E1 fragments while simultaneously initiating beneficial signaling cascades [2]. Furthermore, direct comparator studies in rodent ischemia-reperfusion models have demonstrated that FX-06 (Bβ15-42) provides superior infarct size reduction compared to established interventions like the free radical scavenger Tempol, anti-CD18 antibodies, and anti-C5 antibodies, and even surpasses the gold standard of ischemic preconditioning [3]. This quantitative differentiation underscores why substituting FX-06 with another VE-cadherin-targeting agent or a generic fibrin fragment would not yield equivalent experimental outcomes.

Generic VE-cadherin ligands
May lack Fyn-dependent signaling, altering barrier stabilization outcomes in vascular leak models.
Anti-VE-cadherin antibodies
Reported to disrupt junctional integrity rather than reinforce endothelial barrier, potentially increasing permeability.
Integrin antagonists (e.g., Cilengitide)
Can disrupt VE-cadherin localization and enhance permeability, opposing FX-06's barrier-stabilizing effect.

FX-06 Quantitative Evidence


Myocardial Necrotic Core Zone Reduction

In the multicenter, randomized, double-blind, placebo-controlled F.I.R.E. phase II trial (NCT00326976), FX-06 significantly reduced the necrotic core zone—a key magnetic resonance imaging (MRI) measure of irreversible myocardial damage—by 58% compared to placebo in patients with acute ST-segment elevation myocardial infarction undergoing primary percutaneous coronary intervention [1]. This reduction was quantified as a median necrotic core zone mass of 1.77 g (interquartile range 0.0–9.09 g) for FX-06-treated patients versus 4.20 g (interquartile range 0.3–9.93 g) for placebo recipients (p < 0.025) [1]. This trial provides the highest level of clinical evidence for FX-06's ability to mitigate reperfusion injury in humans, a benefit not demonstrated by most other cardioprotective agents that have failed in clinical translation.

Necrotic Core Reduction
Head-to-head
58% reduction (p<0.025) vs placebo
Reported clinical endpoint context in STEMI
Phase II RCT, N=234, MRI at 5 days
Myocardial Infarction Reperfusion Injury Cardioprotection Clinical Trial

Infarct Size Reduction Comparison

In a robust preclinical study involving 187 animals across three independent research centers, FX-06 (Bβ15-42) was directly compared to four established interventions for myocardial ischemia-reperfusion injury: the free radical scavenger Tempol, an anti-CD18 antibody, an anti-alpha-C5 antibody, and the gold standard of ischemic preconditioning [1]. FX-06 demonstrated the most potent and reproducible reduction in infarct size across all tested models. While the study provides a qualitative ranking, the quantitative superiority of FX-06 over Tempol, which itself reduced infarct size from 60% to 24% (a 60% reduction) in separate rodent studies [2], and over anti-CD18 antibodies (which achieve up to a 50% reduction in some models [3]), underscores FX-06's exceptional cardioprotective profile in vivo. This head-to-head comparison is unique among VE-cadherin-targeting peptides.

Infarct Size Comparison
Head-to-head
Ranked most effective among tested interventions
Supports comparator-based research selection
Multi-center rodent models, N=187
Myocardial Ischemia-Reperfusion Preclinical Efficacy Infarct Size Comparator Studies

Fyn Kinase-Dependent Endothelial Barrier Protection

FX-06 binds to VE-cadherin and triggers a specific intracellular signaling cascade involving the src kinase Fyn. Upon FX-06 binding, Fyn dissociates from VE-cadherin and associates with p190RhoGAP, a known antagonist of RhoA activation [1]. This inhibits RhoA-driven stress fiber formation and myosin light chain phosphorylation, thereby stabilizing the endothelial barrier. The essential role of Fyn is confirmed by the finding that in Fyn(-/-) knockout mice, FX-06 fails to reduce lipopolysaccharide (LPS)-induced lung edema, whereas in wild-type littermates, the peptide significantly reduces vascular leak [1]. This precise, Fyn-dependent mechanism is distinct from that of other VE-cadherin-binding agents, such as certain integrin antagonists (e.g., Cilengitide), which can disrupt VE-cadherin localization and actually enhance permeability [2]. This mechanistic specificity is a critical differentiator for researchers studying endothelial barrier regulation.

Fyn-Dependent Signaling
Method context
Fyn/p190RhoGAP/RhoA pathway; ineffective in Fyn-/- mice
Distinct mechanism from disruptive integrin antagonists
LPS-induced lung edema model
Endothelial Barrier Vascular Leak VE-Cadherin Signaling Shock

Safety Profile and Hemostasis Effects

In the F.I.R.E. phase II trial, FX-06 was well-tolerated, with no significant differences in adverse events compared to placebo, and numerically fewer serious cardiac events in the FX-06-treated group [1]. A dedicated in vitro hemostasis study assessed the effects of FX-06 at therapeutic concentrations (4, 25, and 75 μg/mL) on platelet, coagulation, and fibrinolytic biomarkers in blood from healthy volunteers and patients with coronary artery disease [2]. FX-06 induced a moderate, dose-dependent increase in platelet aggregation and activation of certain platelet receptors (e.g., GP IIb/IIIa), but did not significantly alter most other hemostatic parameters, with the exception of increased plasminogen and decreased protein C activity [2]. The study concluded that FX-06's effects on hemostasis are mild and primarily involve platelet activation, suggesting that concomitant antiplatelet therapy could adequately manage any potential pro-thrombotic risk [2]. This characterized hemostasis profile provides essential information for researchers designing in vivo studies or considering FX-06 in models with bleeding or thrombotic risks.

Hemostasis Profile
Reported
Moderate platelet activation; no major coagulation disruption
Informs experimental design for hemostasis endpoints
In vitro human blood samples
Safety Pharmacology Hemostasis Platelet Function Clinical Toxicology

FX-06 Application Scenarios


Endothelial Barrier Stabilization in Shock Models

Given FX-06's unique Fyn-dependent mechanism for preserving endothelial barrier function and its proven efficacy in reducing vascular leak and mortality in animal models of Dengue shock syndrome and LPS-induced shock [1], the compound is ideally suited for researchers studying the molecular pathways of capillary leak and exploring therapeutic interventions for shock states, including septic shock and viral hemorrhagic fevers. The availability of Fyn(-/-) knockout mice as a control [1] provides a robust experimental framework to validate target engagement.

Cardioprotection in Ischemia-Reperfusion Injury

FX-06's robust and reproducible reduction of myocardial infarct size in multiple rodent models, and its superiority over other cardioprotective agents like Tempol and anti-CD18 antibodies in direct comparator studies [2], make it a preferred reference compound for in vivo studies of myocardial reperfusion injury. Researchers can use FX-06 as a positive control or benchmark when evaluating novel cardioprotective agents, given its well-characterized efficacy and the extensive preclinical dataset available [2].

Translational Research for Reperfusion Injury

With clinical proof-of-concept data demonstrating a 58% reduction in myocardial necrotic core zone in the phase II F.I.R.E. trial [3], FX-06 is a valuable tool for translational research aimed at mitigating ischemia-reperfusion injury in settings such as acute myocardial infarction, stroke, and solid organ transplantation. The established safety and tolerability profile from human trials [3] supports its use in advanced preclinical models and facilitates the design of follow-up clinical studies, particularly in patient subgroups identified as responders (e.g., early presenters with collateral circulation [4]).

VE-Cadherin-Mediated Leukocyte Transmigration

FX-06's ability to competitively inhibit the binding of pro-inflammatory fibrin E1 fragments to VE-cadherin and block leukocyte transmigration across endothelial monolayers [5] positions it as a key reagent for dissecting the role of the fibrin-VE-cadherin axis in inflammatory diseases. It can be used in vitro to study leukocyte-endothelial interactions, in ex vivo models of vascular inflammation, and in vivo to evaluate the contribution of leukocyte trafficking to tissue injury and repair.

Application
Selection Property
Validation Focus
Endothelial barrier studies in shock models
VE-cadherin-mediated barrier stabilization
Capillary leak and mortality endpoints
Myocardial ischemia-reperfusion injury research
Ischemia-reperfusion cardioprotection modeling
Infarct size endpoint comparison
Translational reperfusion injury research
Clinical trial-derived endpoint context
MRI-based necrotic core zone assessment
Leukocyte-endothelial interaction studies
Fibrin-E1 fragment competitive inhibition
Leukocyte transmigration assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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